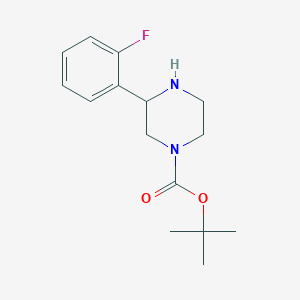

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. The compound’s chemical formula is C15H21FN2O2, and it has a molecular weight of 280.34 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is substituted with a 2-fluorophenyl group.

Mechanism of Action

Target of Action

It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Piperazine derivatives are known to have various effects at the molecular and cellular level .

Preparation Methods

The synthesis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further modified through deprotection and cyclization .

Scientific Research Applications

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility as a building block. Its applications include:

Comparison with Similar Compounds

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the Boc protecting group, leading to different reactivity and applications.

1-Boc-4-(2-fluorophenyl)piperazine: Another Boc-protected piperazine with the fluorophenyl group at a different position, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and versatility in synthetic applications.

Biological Activity

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₅H₂₁FN₂O₂

- Molecular Weight : 280.34 g/mol

- Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, which contributes to its unique pharmacological profile.

This compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and potential antimicrobial properties. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial effects. For instance, studies have shown that related piperazine derivatives can inhibit bacterial protein synthesis, akin to the action of oxazolidinones against gram-positive pathogens.

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial agent | |

| Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate | Inhibits bacterial protein synthesis |

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems, influencing physiological responses such as mood regulation and appetite control. In vitro studies suggest that it may modulate activities at serotonin receptors, which are critical in managing anxiety and depression .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. This compound was included in the screening panel, showing moderate growth inhibition against pancreatic cancer cell lines (GI50 values around 10 µM) compared to controls .

- Receptor Binding Affinity : Preliminary studies indicated that this compound has a binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances the compound's potency against certain targets .

Properties

IUPAC Name |

tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBVZKYQVUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.